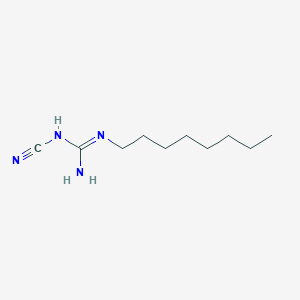![molecular formula C60H90O8 B1601902 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde CAS No. 349095-04-1](/img/structure/B1601902.png)
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Overview
Description
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its multiple hexyloxy groups and formyl-phenylenevinylene units, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,5-bis(hexyloxy)terephthalaldehyde. The key steps in the synthesis include:
Formation of 2,5-bis(hexyloxy)terephthalaldehyde: This intermediate is synthesized by reacting 2,5-dihydroxyterephthalaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with appropriate aldehyde derivatives to form the final compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups in the compound can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different alkoxy groups.
Scientific Research Applications
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde has several applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the development of novel materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical analytes.
Biological Studies: Investigated for its potential use in drug delivery systems and bioimaging.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s hexyloxy groups and formyl-phenylenevinylene units enable it to participate in various chemical reactions and interactions, which can influence its behavior in different applications. For example, in organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(hexyloxy)terephthalaldehyde
- 2,5-Bis(octyloxy)terephthalaldehyde
- 2,5-Bis(hexyloxy)benzene-1,4-dialdehyde
Uniqueness
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde stands out due to its multiple hexyloxy groups and formyl-phenylenevinylene units, which provide it with unique electronic and optical properties. These features make it particularly suitable for applications in organic electronics and material science, where such properties are highly desirable.
Properties
IUPAC Name |
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90O8/c1-7-13-19-25-35-63-55-41-50(32-34-52-44-60(68-40-30-24-18-12-6)54(48-62)46-58(52)66-38-28-22-16-10-4)56(64-36-26-20-14-8-2)42-49(55)31-33-51-43-59(67-39-29-23-17-11-5)53(47-61)45-57(51)65-37-27-21-15-9-3/h31-34,41-48H,7-30,35-40H2,1-6H3/b33-31+,34-32+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRRVJVGGHCOGD-FMWAKIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)C=CC3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)/C=C/C3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573037 | |
| Record name | 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
939.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349095-04-1 | |
| Record name | 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


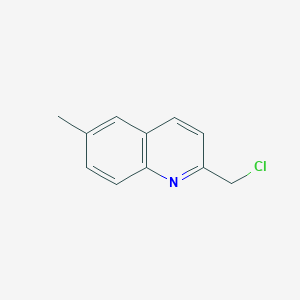
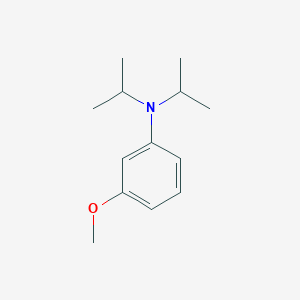
![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)
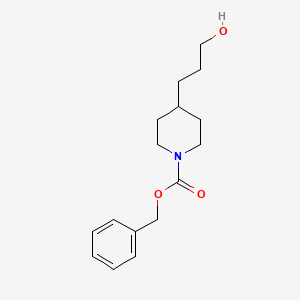
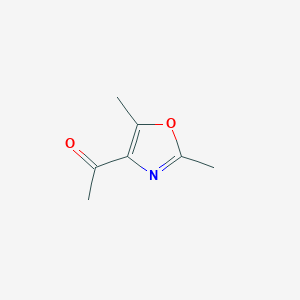
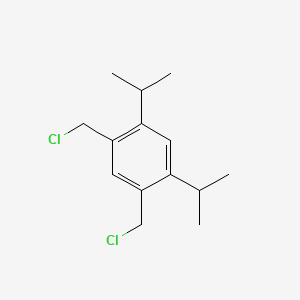
![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)
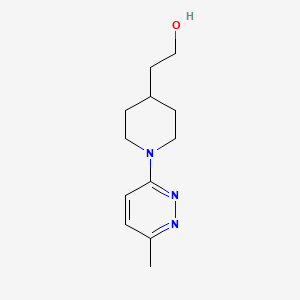
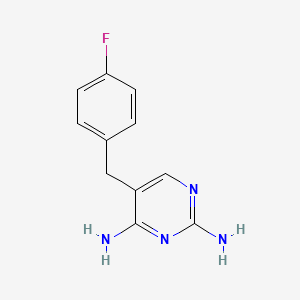

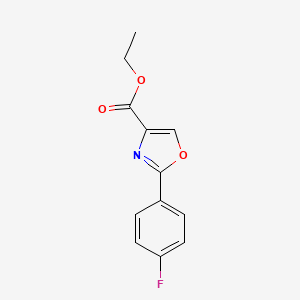
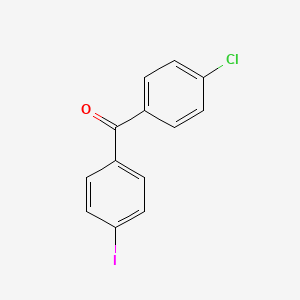
![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
